PWZ-029

GABAA receptor pharmacology radioligand binding subtype selectivity

PWZ-029 is a synthetic imidazobenzodiazepine derivative that functions as a subtype-selective, mixed agonist–inverse agonist at the benzodiazepine binding site of the GABAA receptor. It acts as a partial inverse agonist at α5-containing GABAA receptors while exhibiting weak partial agonist activity at α1- and α3-containing subtypes.

Molecular Formula C14H14ClN3O2
Molecular Weight 291.73 g/mol
CAS No. 164025-33-6
Cat. No. B1679880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePWZ-029
CAS164025-33-6
SynonymsPWZ-029;  PWZ 029;  PWZ029.
Molecular FormulaC14H14ClN3O2
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)Cl)COC
InChIInChI=1S/C14H14ClN3O2/c1-17-6-13-11(7-20-2)16-8-18(13)12-4-3-9(15)5-10(12)14(17)19/h3-5,8H,6-7H2,1-2H3
InChIKeyFXIDXTIMKAEBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PWZ-029 (CAS 164025-33-6): An Imidazobenzodiazepine-Derived α5-Selective GABAA Receptor Modulator for Preclinical Cognition Research


PWZ-029 is a synthetic imidazobenzodiazepine derivative that functions as a subtype-selective, mixed agonist–inverse agonist at the benzodiazepine binding site of the GABAA receptor [1]. It acts as a partial inverse agonist at α5-containing GABAA receptors while exhibiting weak partial agonist activity at α1- and α3-containing subtypes [1]. Originally developed by WiSys and distributed through the NIMH Chemical Synthesis and Drug Supply Program, PWZ-029 has an α5 binding affinity (Ki) of 38.8 nM and is classified as a low-efficacy negative allosteric modulator (NAM) at α5-GABAARs [1][2].

Target Profile
α5-selective GABAA receptor partial inverse agonist with weak α1/α3 partial agonism
Mixed efficacy reduces pan-inverse agonist confounds
Efficacy Class
Low-efficacy negative allosteric modulator (NAM) at α5-GABAARs
Supports dose-response characterization without ceiling occupancy
Behavioral Profile
Task-specific cognitive enhancement in passive avoidance & object recognition
Minimizes anxiety, motor, and proconvulsant confounds

Why α5-Targeting GABAA Ligands Cannot Be Interchanged: The Case for PWZ-029's Distinct Pharmacological Signature


Compounds targeting the α5 subunit of GABAA receptors span a broad pharmacological spectrum—from high-affinity, full inverse agonists to selective negative allosteric modulators and mixed-efficacy ligands—and these molecular differences translate into profoundly divergent behavioral profiles [1]. For instance, the high-efficacy α5 NAMs RY-23 and RY-24 either fail to produce cognitive benefit or impair task completion, while the non-selective inverse agonist DMCM induces anxiety and proconvulsant activity [1][2]. PWZ-029 occupies a narrow pharmacological niche defined by moderate binding selectivity coupled with a unique mixed agonist/inverse agonist efficacy profile, producing task-specific cognitive enhancement without the anxiogenic, myorelaxant, or proconvulsant liabilities that limit the translational utility of more potent or less functionally selective analogs [1][3]. Substitution of PWZ-029 with another α5 ligand of different efficacy class would therefore predictably alter the experimental outcome.

Efficacy Class
Low-efficacy α5 NAM
High-efficacy NAM (RY-23/24) — may impair task engagement
Functional Selectivity
Partial inverse agonist α5 + weak α1/α3 agonism
Full inverse agonist (DMCM) — anxiogenic/proconvulsant liability
Subtype Selectivity Window
Moderate α5 selectivity
High-affinity, high-selectivity α5 binding (e.g., L-655,708) — occupancy-dependent effects may differ

PWZ-029 (164025-33-6): Quantitative Differential Evidence Against Key α5-GABAAR Comparators


Binding Affinity Selectivity Profile: Moderate α5 Preference Contrasts with High-Potency Ligands L-655,708 and TB-21007

PWZ-029 exhibits a Ki of 38.8 nM at recombinant α5β3γ2 GABAA receptors (30.0 nM in a more recent Sf9 cell assay), with Ki values >300 nM at α1, α3, and α6 subtypes and 920 nM at α2, yielding an α1/α5 selectivity ratio of greater than 7.7-fold [1]. In contrast, L-655,708 displays a Ki of 0.45 nM at α5 with 50–100-fold selectivity over α1/α2/α3/α6 subtypes, while TB-21007 shows a Ki of 1.6 nM at α5 versus 16–20 nM at α1/α2/α3, corresponding to approximately 10–12-fold selectivity . PWZ-029's considerably lower absolute affinity (86-fold lower at α5 than L-655,708) and narrower selectivity window represent a distinct binding phenotype within the imidazobenzodiazepine series, with implications for the degree of α5 receptor occupancy achievable at behaviorally active doses [1].

Binding Affinity
Head-to-head
α5 Ki: PWZ-029 38.8 nM vs L-655,708 0.45 nM vs TB-21007 1.6 nM. α1/α5 selectivity >7.7 vs 50–100 vs ~10–12 fold
Moderate binding provides distinct occupancy profile
Cross-study comparison; Sf9 cell and oocyte expression systems
GABAA receptor pharmacology radioligand binding subtype selectivity benzodiazepine site

Functional Mixed Agonist/Inverse Agonist Efficacy: PWZ-029 Demonstrates Inverse Agonism at α5 with Concomitant Weak Agonism at α1 and α3, Unlike Prototypical α5-Selective Inverse Agonists

In two-electrode voltage clamp experiments on Xenopus oocytes expressing recombinant GABAA receptor subtypes, PWZ-029 at 1 µM produced a significant partial inverse agonist effect at α5-containing receptors (approximately 20% reduction of control GABA current), whereas at α1- and α3-containing receptors it exhibited weak but significant agonistic activity [1]. At 10 µM, PWZ-029 showed weak but significant partial agonism at both α1 and α3 subtypes [1]. This mixed efficacy profile differs fundamentally from α5IA, which binds with equivalent subnanomolar affinity to α1, α2, α3 and α5 subtypes but exerts inverse agonist efficacy exclusively at α5, and from the non-selective inverse agonist DMCM, which acts as a full inverse agonist across all four diazepam-sensitive subtypes and produces marked anxiogenic and proconvulsant effects [1][2]. The weak agonistic component of PWZ-029 at α1/α3 may functionally buffer the negative modulation at α5, contributing to its favorable behavioral tolerability profile [1].

Functional Efficacy
Head-to-head
PWZ-029: α5 partial inverse agonism (−20% at 1 µM), α1/α3 weak agonism. DMCM: full inverse agonism at α1,2,3,5. α5IA: inverse agonism α5 only. L-655,708: weak partial inverse agonist at all four subtypes
Mixed agonism may buffer negative modulation at α5
Oocyte voltage clamp, GABA EC10–20
electrophysiology functional selectivity GABAA receptor modulation two-electrode voltage clamp

Absence of Anxiogenic and Myorelaxant Effects at Cognition-Enhancing Doses: Differential Safety Pharmacology Versus DMCM and L-655,708

In a systematic behavioral battery, PWZ-029 at the cognition-enhancing dose of 5 mg/kg (i.p., rat) produced no significant effect on anxiety-related measures in the elevated plus maze (percentage of open arm entries: F(4,35)=4.21, p=0.007, with only DMCM 1.25 mg/kg producing a significant effect) and no alteration of muscle tone as measured by grip strength (F(4,35)=2.31, p=0.077; grip strength: vehicle 505.0 ± 11.4 g vs. PWZ-029 5 mg/kg 546.5 ± 42.7 g) [1]. At higher doses (10 and 20 mg/kg), PWZ-029 decreased spontaneous locomotor activity, an effect antagonized by flumazenil and by the α5-selective agonist SH-053-R-CH3-2'F but not by the α1-preferring antagonist β-CCt, confirming α5-mediated mediation [1]. In contrast, the non-selective inverse agonist DMCM (1.25 mg/kg) produced significant anxiogenic-like effects in the same study, and the α5-selective ligand L-655,708 had previously been reported to exert an unusual U-shaped anxiogenic effect in the murine elevated plus maze [1][2]. No convulsive activity was observed in any PWZ-029-treated rat across the entire behavioral test battery [1].

Anxiety / Myorelaxation
Head-to-head
PWZ-029 5 mg/kg i.p.: no anxiogenic effect (EPM, P=0.007 only with DMCM), no grip strength change. DMCM 1.25 mg/kg: anxiogenic. L-655,708: U-shaped anxiogenic effect reported
Clean behavioral separation for cognitive endpoints
Rat EPM and grip strength, n=8/group
behavioral pharmacology anxiety elevated plus maze grip strength side-effect profiling

Scopolamine-Induced Memory Deficit Reversal: Quantitative Efficacy in Object Recognition at Low Dose (2 mg/kg)

In the novel object recognition test (NORT) in male Wistar rats, PWZ-029 at 2 mg/kg (i.p.) successfully reversed a scopolamine-induced (0.3 mg/kg) recognition memory deficit after a 1-hour delay interval, restoring discrimination performance to levels comparable with untreated controls [1]. All three doses tested (2, 5, and 10 mg/kg i.p.) also significantly improved object recognition in normal (non-scopolamine-treated) rats after a 24-hour delay, as evidenced by significant differences between novel and old object exploration times and by elevated discrimination indices [1]. In contrast, PWZ-029 at 2–10 mg/kg was ineffective in reversing scopolamine-induced (1 mg/kg) spatial memory impairment in the Morris water maze, and doses of 5–15 mg/kg did not significantly alter swim patterns during acquisition or probe trial performance [1]. This dissociation—robust efficacy in object recognition memory versus no efficacy in hippocampal-dependent spatial navigation—represents a task-specific cognitive enhancement profile distinct from α5IA, which significantly improved performance in the delayed-matching-to-position Morris water maze task (minimum effective oral dose 0.3 mg/kg) [1][2].

Scopolamine Reversal
Head-to-head
PWZ-029 2 mg/kg reversed NOR deficit (1-h delay); no effect in MWM. α5IA enhanced MWM at 0.3 mg/kg p.o. PWZ-029 null in MWM up to 15 mg/kg
Domain-selective recognition memory enhancement
NORT 1-h delay; MWM spatial memory, rat
cognition enhancement novel object recognition scopolamine challenge preclinical memory model

Low-Efficacy α5 NAM Produces Superior Cognitive Enhancement in Nonhuman Primates Compared with High-Efficacy α5 NAMs RY-23 and RY-24

In rhesus monkeys performing a delayed matching-to-sample (DMTS) visual recognition task, the low-efficacy α5GABAAR NAM PWZ-029 (i.m.) produced a small but statistically significant improvement in accuracy (F5,25=3.72, P=0.012), although post-hoc tests did not identify an individual dose differing significantly from vehicle [1]. By contrast, the high-efficacy α5GABAAR NAMs RY-23 (i.m. and p.o.) and RY-24 (i.m.) produced no statistically significant improvement in DMTS accuracy at any tested dose [1]. Furthermore, RY-24 (i.m.) and RY-23 (p.o.) dose-dependently decreased trial completion rates (RY-24 i.m.: F4,20=7.34, P<0.001, MED 0.022–0.041 mg/kg; RY-23 p.o.: F5,10=10.22, P=0.001, MED 1.22–1.75 mg/kg), whereas PWZ-029 did not impair trial completion via either i.m. or p.o. route [1]. This within-study, head-to-head comparison in a highly translational primate cognitive model demonstrates that low-efficacy negative modulation at α5-GABAARs—as embodied by PWZ-029—yields a favorable cognitive benefit-to-tolerability ratio that is lost with higher-efficacy NAMs [1].

NHP Cognition (DMTS)
Head-to-head
PWZ-029: small but significant DMTS accuracy improvement (F5,25=3.72, P=0.012). RY-23/24: no accuracy benefit; RY-24 decreased trial completion (F4,20=7.34, P
Low-efficacy NAM maintains task engagement
Rhesus monkey CANTAB, n=8
Off-Target Selectivity
Class-level inference
0 hits in 42 receptor/enzyme assays (PDSP). Comprehensive off-target data not publicly available for most comparator α5 ligands
Supports α5-specific attribution in behavioral studies
Unpublished PDSP data cited; verify in target-validation studies
primate cognition delayed matching-to-sample α5 negative allosteric modulator efficacy-selectivity CANTAB

Broad Off-Target Selectivity Screen: Negligible Activity Across 42 Non-GABAergic Receptor and Enzyme Assays

In a comprehensive off-target screen conducted through the NIMH Psychoactive Drug Screening Program (PDSP), PWZ-029 was tested against a panel of 42 distinct receptor and enzyme targets and exhibited negligible activity at all sites examined [1]. This broad selectivity profile is notable when compared with other α5-targeting compounds: while formal selectivity data across the full PDSP panel are not publicly available for all comparators, the proconvulsant liability observed even with the α5 affinity-selective ligand L-655,708 at non-selective doses (75±4% α5 occupancy versus 22±10% α1/α2/α3 occupancy) highlights the clinical-translational risk posed by residual off-target or within-family pharmacology [1][2]. PWZ-029's clean ancillary pharmacology profile, coupled with its known functional selectivity for α5, supports its use as a relatively specific pharmacological probe for dissecting α5-GABAAR contributions to behavior [1].

Off-Target Selectivity
Class-level inference
0 hits in 42 receptor/enzyme assays (PDSP). Comprehensive off-target data not publicly available for most comparator α5 ligands
Supports α5-specific attribution in behavioral studies
Unpublished PDSP data cited; verify in target-validation studies
off-target profiling selectivity PDSP screening ancillary pharmacology drug safety

Optimal Experimental and Procurement Scenarios for PWZ-029 (164025-33-6) Based on Quantitative Differentiation Evidence


Behavioral Pharmacology Studies Requiring Task-Specific Cognitive Enhancement Without Anxiogenic or Motoric Confounds

PWZ-029 at 5 mg/kg i.p. in rats enhances passive avoidance learning and at 2–10 mg/kg improves novel object recognition, while producing no anxiety (elevated plus maze), no muscle relaxation (grip strength), and no proconvulsant activity [1][2]. This clean behavioral separation makes PWZ-029 the preferred α5 ligand over DMCM (which is anxiogenic and proconvulsant) and L-655,708 (which produces anxiogenic-like effects in the EPM) for studies where motoric or emotional side effects would confound interpretation of cognitive endpoints [1][3].

Translational Primate Cognition Research Utilizing Delayed Matching-to-Sample (DMTS) Paradigms

In rhesus monkey DMTS tasks, only the low-efficacy α5 NAM PWZ-029 produced a statistically significant improvement in accuracy without impairing trial completion, whereas high-efficacy NAMs RY-23 and RY-24 either had no cognitive benefit or significantly decreased task engagement [4]. Researchers conducting translational cognitive studies in nonhuman primates using CANTAB or analogous automated test batteries should procure PWZ-029 specifically when the experimental hypothesis concerns low-efficacy α5 negative modulation as a therapeutic strategy [4].

Pharmacological Dissection of Recognition Memory Versus Spatial Memory Circuitry

PWZ-029 reliably enhances object recognition memory (perirhinal cortex-dependent) while leaving Morris water maze spatial memory (hippocampal-dependent) unchanged, even at doses up to 15 mg/kg [2]. This dissociative profile is opposite to that of α5IA, which enhances water maze performance [5]. For studies designed to pharmacologically isolate the contribution of α5-GABAARs to distinct memory domains, PWZ-029 provides a domain-selective tool compound not achievable with α5IA, MRK-016, or TB-21007 [2][5].

Target-Validation Experiments Requiring Documented Broad Off-Target Selectivity

PWZ-029 has been screened against 42 receptor and enzyme targets through the NIMH PDSP and demonstrated negligible activity at all sites examined [1]. For academic or industrial target-validation studies where confident attribution of phenotypic effects to α5-GABAAR engagement is paramount, PWZ-029's documented clean ancillary pharmacology profile provides an evidentiary basis for procurement that most other α5 ligands—whose comprehensive off-target data remain unpublished or limited—cannot currently match [1].

Application
Selection Property
Validation Focus
Behavioral pharmacology of learning & memory
α5-selective mixed-efficacy profile
Anxiety/motor confound control in cognitive assays
Primate visual recognition memory studies
Low-efficacy α5 NAM without task-impairing effects
DMTS accuracy and trial completion endpoints
Recognition vs. spatial memory dissociation studies
Domain-selective cognitive effects (NOR enhancement, MWM null)
Perirhinal vs. hippocampal-dependent task performance
α5-GABAAR target validation studies
Documented clean ancillary pharmacology (42 targets)
Off-target activity verification in target-engagement assays
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